2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine
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Overview
Description
2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine is a synthetic organic compound belonging to the class of pyrimidines. It is known for its antibacterial properties and is primarily used as an antibacterial agent. This compound is particularly effective against Gram-negative and Gram-positive bacteria, as well as mycobacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine typically begins with the formylation of ethyl ester of 3,4,5-trimethoxydehydrocinnamic acid using ethyl formate and sodium as a base. This forms an enol of the semialdehyde 3,4,5-trimethoxybenzylmalonic ester, which then undergoes a heterocyclization reaction with guanidine to produce 2-amino-4-hydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine . The final product is obtained through further reactions and purification steps.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using hydrogen over a palladium on carbon catalyst to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Scientific Research Applications
2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of antibacterial agents and other pharmaceuticals.
Mechanism of Action
The primary mechanism of action of 2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine involves the inhibition of dihydrofolate reductase. This enzyme is essential for the reduction of dihydrofolic acid to tetrahydrofolic acid, a precursor in the thymidine synthesis pathway. By inhibiting this enzyme, the compound interferes with bacterial DNA synthesis, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: Another dihydrofolate reductase inhibitor with similar antibacterial properties.
Pyrimethamine: Used primarily as an antimalarial agent, also inhibits dihydrofolate reductase.
Uniqueness
2,4-Diamino-6-(3,4,5-trimethoxybenzyl)pyrimidine is unique due to its specific structure, which provides a high degree of selectivity for bacterial dihydrofolate reductase. This selectivity reduces the likelihood of affecting human cells, making it a safer option for antibacterial therapy .
Properties
CAS No. |
61550-88-7 |
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Molecular Formula |
C14H18N4O3 |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
6-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)13(10)21-3)4-9-7-12(15)18-14(16)17-9/h5-7H,4H2,1-3H3,(H4,15,16,17,18) |
InChI Key |
ZQMPUWBQWRAQIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CC(=NC(=N2)N)N |
Origin of Product |
United States |
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